2,2,3-Tribromobutane
Overview
Description
2,2,3-Tribromobutane is an organic compound with the molecular formula C₄H₇Br₃. It is a derivative of butane, where three hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions. This compound is known for its significant molecular weight of 294.81 g/mol and is often used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3-Tribromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br₂) to butane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane or other less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or hydrogen gas (H₂) with a palladium catalyst
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2-butene.
Reduction: Formation of butane or partially brominated butanes
Scientific Research Applications
2,2,3-Tribromobutane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,2,3-tribromobutane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, elimination, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tribromobutane: Another tribrominated butane isomer with bromine atoms at the 1st, 2nd, and 3rd positions.
2,2,4-Tribromobutane: A tribrominated butane isomer with bromine atoms at the 2nd and 4th positions.
1,1,2-Tribromobutane: A tribrominated butane isomer with bromine atoms at the 1st and 2nd positions
Uniqueness
2,2,3-Tribromobutane is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other isomers. Its selective reactivity makes it valuable in targeted synthetic applications and industrial processes .
Properties
IUPAC Name |
2,2,3-tribromobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNTZIECWWBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871446 | |
Record name | Butane, 2,2,3-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62127-47-3 | |
Record name | 2,2,3-Tribromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62127-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 2,2,3-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062127473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 2,2,3-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 2,2,3-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3-tribromobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research primarily focuses on the vapor phase bromination of 2-bromobutane. Why is 2,2,3-tribromobutane a significant product in this context, and how does its formation differ from the solution phase reaction?
A1: While the solution phase photobromination of 2-bromobutane yields a relatively controlled product distribution, the vapor phase reaction introduces complexities. This compound, alongside other polybrominated products, becomes more prevalent in the vapor phase, particularly with increasing temperature []. This difference arises from the thermal instability of the β-bromoalkyl radical intermediate. In the vapor phase, this radical can eliminate a bromine atom, forming an alkene. This alkene then participates in further bromination reactions, leading to the observed polybrominated products like this compound. This competing allylic bromination pathway is less significant in the solution phase, explaining the difference in product distribution.
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